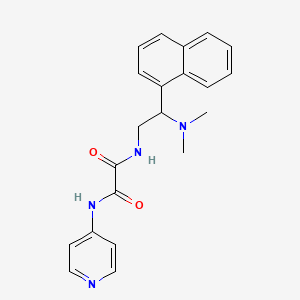
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Imaging and Chemical Probing
Naphthalene derivatives, including compounds structurally related to N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide, have found significant applications in scientific research, particularly in the development of fluorescent probes for imaging and sensing. For example, a study demonstrated the synthesis and fluorescence properties of naphthoquinone pyridyl tetrazole-based chemical probes that exhibit higher selectivity and sensitivity for Zn^2+ ions. This compound could be utilized as a turn-on probe for fluorescent imaging of Zn^2+ ions in living cells, highlighting its potential in biological and chemical sensing applications (Balakrishna et al., 2018). Another research found that a 2-(N,N-Dimethylamino)naphthalene-based probe exhibited dramatic enhancement in fluorescence upon addition of Zn(2+), enabling high-resolution fluorescence imaging of zinc ions in HeLa cells and Arabidopsis (Lee et al., 2015).
Asymmetric Synthesis and Ligand Development
Naphthalene derivatives also play a critical role in asymmetric synthesis and the development of ligands for catalytic reactions. The organopalladium complex containing ortho-metalated (S)-(1-(dimethylamino)ethyl)naphthalene has been used successfully to promote the asymmetric Diels−Alder reaction, leading to the stereospecific location of the pyridyl group in resulting phosphanorbornene cycloadducts. This showcases the compound's utility in promoting stereochemically controlled reactions, which are fundamental in the development of chiral molecules (He et al., 1998).
Neurological Research
Moreover, compounds structurally similar to this compound have been used in neurological research, particularly in studying Alzheimer's disease. For instance, a hydrophobic radiofluorinated derivative of a related compound was used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer's disease patients. This noninvasive technique facilitates diagnostic assessment and assists in monitoring response to experimental treatments (Shoghi-Jadid et al., 2002).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-pyridin-4-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-25(2)19(18-9-5-7-15-6-3-4-8-17(15)18)14-23-20(26)21(27)24-16-10-12-22-13-11-16/h3-13,19H,14H2,1-2H3,(H,23,26)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRCRGGEIPMHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=NC=C1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
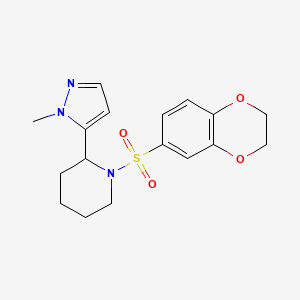
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2440721.png)
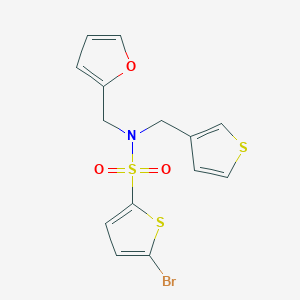
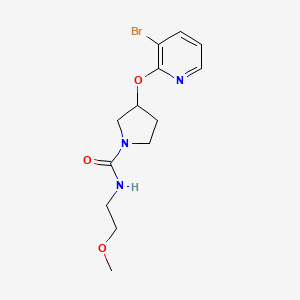
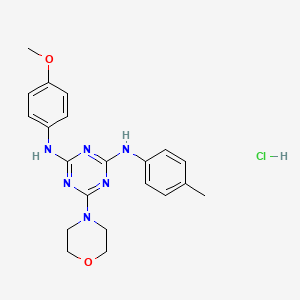

![Ethyl 1-[(6-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2440731.png)
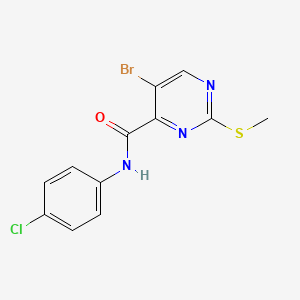

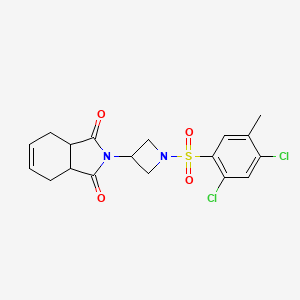
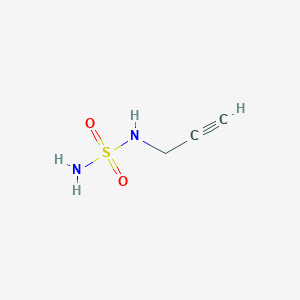

![(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2440740.png)

